molecular formula C10H17NO12P2 B121820 N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate CAS No. 149453-95-2

N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate

Cat. No. B121820
CAS RN: 149453-95-2
M. Wt: 405.19 g/mol
InChI Key: PQLOPNDFAZZBHL-BHNWBGBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate (CMPF) is a synthetic compound that is widely used in scientific research for its ability to inhibit the activity of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). EPSPS is a key enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids, such as phenylalanine, tyrosine, and tryptophan, in plants, bacteria, and fungi. CMPF is a potent EPSPS inhibitor and has been used as a tool to study the shikimate pathway and its role in plant and microbial metabolism.

Mechanism Of Action

N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate inhibits EPSPS by binding to the active site of the enzyme and preventing the formation of the intermediate 5-enolpyruvylshikimate-3-phosphate (EPSP). EPSP is a key intermediate in the shikimate pathway that is required for the biosynthesis of aromatic amino acids. By inhibiting EPSPS, N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate blocks the shikimate pathway and disrupts the biosynthesis of aromatic amino acids, leading to growth inhibition and cell death in plants, bacteria, and fungi.
Biochemical and physiological effects:
N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate has been shown to have a variety of biochemical and physiological effects on plants, bacteria, and fungi. In plants, N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate inhibits the biosynthesis of aromatic amino acids, leading to growth inhibition, chlorosis, and necrosis. It also affects the biosynthesis of secondary metabolites, such as flavonoids, lignans, and alkaloids, which are important for plant defense and adaptation. In bacteria and fungi, N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate inhibits the growth and development of the organisms, leading to cell death and reduced virulence.

Advantages And Limitations For Lab Experiments

N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate has several advantages as a research tool, including its potency and specificity as an EPSPS inhibitor, its stability and solubility in aqueous solutions, and its low toxicity to animals and humans. However, it also has some limitations, such as its high cost and limited availability, its potential for non-specific effects on other enzymes and metabolic pathways, and its potential for resistance development in target organisms.

Future Directions

There are several future directions for research on N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate and its applications in plant and microbial biology. One direction is to study the mechanisms of resistance to N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate in target organisms and to identify new targets for herbicides and antibiotics. Another direction is to explore the potential of N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate as a tool for metabolic engineering and synthetic biology, by using it to modulate the shikimate pathway and to produce new compounds with industrial and pharmaceutical applications. Finally, there is a need for further research on the ecological and environmental impacts of N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate and other EPSPS inhibitors, in order to assess their safety and sustainability in agricultural and industrial settings.

Synthesis Methods

N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate can be synthesized by reacting N-(phosphonomethyl)glycine (glyphosate) with 5-aminoshikimate-3-phosphate (S3P) in the presence of carboxymethylating agents, such as chloroacetic acid or bromoacetic acid. The reaction yields N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate as a white crystalline solid with a melting point of 215-220°C and a molecular weight of 349.2 g/mol.

Scientific Research Applications

N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate has been widely used as a research tool to investigate the shikimate pathway and its role in the metabolism of plants, bacteria, and fungi. It has been used to study the effects of EPSPS inhibition on the growth and development of plants, the biosynthesis of aromatic amino acids, and the production of secondary metabolites, such as flavonoids, lignans, and alkaloids. N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate has also been used to study the evolution and diversity of the shikimate pathway in different organisms and to identify new targets for herbicides and antibiotics.

properties

CAS RN

149453-95-2

Product Name

N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate

Molecular Formula

C10H17NO12P2

Molecular Weight

405.19 g/mol

IUPAC Name

(3R,4S,5R)-5-[carboxymethyl(phosphonomethyl)amino]-4-hydroxy-3-phosphonooxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C10H17NO12P2/c12-8(13)3-11(4-24(17,18)19)6-1-5(10(15)16)2-7(9(6)14)23-25(20,21)22/h2,6-7,9,14H,1,3-4H2,(H,12,13)(H,15,16)(H2,17,18,19)(H2,20,21,22)/t6-,7-,9+/m1/s1

InChI Key

PQLOPNDFAZZBHL-BHNWBGBOSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OP(=O)(O)O)O)N(CC(=O)O)CP(=O)(O)O

SMILES

C1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)N(CC(=O)O)CP(=O)(O)O

Canonical SMILES

C1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)N(CC(=O)O)CP(=O)(O)O

Other CAS RN

149453-95-2

synonyms

3-(phosphonooxy)-4-hydroxy-5-(N-(phosphonomethyl-2-oxoethyl)amino)-1-cyclohexene-1-carboxylic acid
CPASP
N-(carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate

Origin of Product

United States

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